molecular formula C32H20O8 B12800716 Aurantiacin CAS No. 548-32-3

Aurantiacin

Cat. No.: B12800716
CAS No.: 548-32-3
M. Wt: 532.5 g/mol
InChI Key: UFFCRNVIKXMYLJ-UHFFFAOYSA-N
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Description

Aurantiacin is a naturally occurring compound belonging to the class of terphenylquinones It is primarily isolated from fungi such as Hydnellum caeruleum and Talaromyces aurantiacus

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiacin can be synthesized through the hydrolysis of atromentin and benzoic acid when treated with aqueous alkali . The synthesis involves the formation of a quinoid structure, which is a highly conjugated chemical system capable of rapid electronic delocalization.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi such as Hydnellum caeruleum and Talaromyces aurantiacus under controlled conditions. The fungi are grown in media containing suitable carbon and nitrogen sources, and the pigment is extracted using solvents like methanol .

Chemical Reactions Analysis

Types of Reactions: Aurantiacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its quinoid structure, which allows for rapid electronic delocalization.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as atromentin and thelephoric acid .

Mechanism of Action

Aurantiacin exerts its effects through its quinoid structure, which allows for rapid electronic delocalization. This property is crucial for its role in energy transfer and resonance stabilization of activated complexes. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Aurantiacin is unique among terphenylquinones due to its specific structure and properties. Similar compounds include:

This compound stands out due to its vibrant red pigment and its stability under various environmental conditions, making it a valuable compound for both research and industrial applications.

Properties

CAS No.

548-32-3

Molecular Formula

C32H20O8

Molecular Weight

532.5 g/mol

IUPAC Name

[4-benzoyloxy-2,5-bis(4-hydroxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl] benzoate

InChI

InChI=1S/C32H20O8/c33-23-15-11-19(12-16-23)25-28(36)30(40-32(38)22-9-5-2-6-10-22)26(20-13-17-24(34)18-14-20)27(35)29(25)39-31(37)21-7-3-1-4-8-21/h1-18,33-34H

InChI Key

UFFCRNVIKXMYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O

Origin of Product

United States

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